molecular formula C25H44N2O7 B1449103 Boc-l-thr(alloc)-oh dcha CAS No. 147348-94-5

Boc-l-thr(alloc)-oh dcha

Cat. No. B1449103
M. Wt: 484.6 g/mol
InChI Key: KJZLCUXWCSXSPC-RJUBDTSPSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Boc-l-thr(alloc)-oh dcha” is not explicitly provided in the available resources .


Chemical Reactions Analysis

The specific chemical reactions involving “Boc-l-thr(alloc)-oh dcha” are not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Boc-l-thr(alloc)-oh dcha” are not explicitly provided in the available resources .

Scientific Research Applications

Application 1: Dipeptide Synthesis

  • Methods of Application: Amino acid ionic liquids (AAILs) derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) are prepared. These protected AAILs are then used as starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results or Outcomes: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .

Application 2: Deprotection of tert-butyl Carbamates

  • Summary of the Application: The Boc group can be removed from the amino acid under mild conditions using oxalyl chloride in methanol .
  • Methods of Application: The deprotection is carried out by treating the Boc-protected amino acid with oxalyl chloride in methanol .
  • Results or Outcomes: The method is tolerant to several functional groups, making it a versatile approach for the deprotection of Boc-protected amino acids .

Application 3: Synthesis of Fluorinated Compounds

  • Methods of Application: The specific compound “Boc-l-thr(bzl)-o-ch2-f-ch2-cooh dcha” could potentially be used in the synthesis of fluorinated compounds, although the exact procedures would depend on the specific reaction conditions and the other reactants used .
  • Results or Outcomes: The synthesis of fluorinated compounds can lead to the creation of novel pharmaceuticals with improved properties, such as increased metabolic stability or altered binding affinity .

Application 4: Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group

  • Summary of the Application: The N-Boc group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported .
  • Methods of Application: The deprotection is carried out by treating the Boc-protected amino acid with oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .
  • Results or Outcomes: This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

Application 5: Synthesis of Medicinally Active Compounds

  • Summary of the Application: Boc-protected amino acids can be used in the synthesis of medicinally active compounds. For example, a hybrid compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma, was synthesized using a Boc-protected amino acid .
  • Methods of Application: The specific procedures would depend on the structure of the desired medicinally active compound. In the case of FC1, a mild method for the selective deprotection of the N-Boc group was applied .
  • Results or Outcomes: The synthesis of medicinally active compounds can lead to the creation of novel pharmaceuticals with improved properties .

Application 6: Synthesis of Chiral Cyclosulfamides

  • Summary of the Application: Boc-protected amino acids can be used in the synthesis of chiral cyclosulfamides .
  • Methods of Application: The specific procedures would depend on the structure of the desired chiral cyclosulfamide. A selective cleavage of N-Boc from N-Boc chiral cyclosulfamides by fusion has been reported .
  • Results or Outcomes: The synthesis of chiral cyclosulfamides can lead to the creation of novel compounds with unique properties .

Safety And Hazards

The safety and hazards associated with “Boc-l-thr(alloc)-oh dcha” are not explicitly mentioned in the available resources .

Future Directions

The future directions for the research and application of “Boc-l-thr(alloc)-oh dcha” are not explicitly mentioned in the available resources .

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enoxycarbonyloxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO7.C12H23N/c1-6-7-19-12(18)20-8(2)9(10(15)16)14-11(17)21-13(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6,8-9H,1,7H2,2-5H3,(H,14,17)(H,15,16);11-13H,1-10H2/t8-,9+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZLCUXWCSXSPC-RJUBDTSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H44N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-l-thr(alloc)-oh dcha

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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